molecular formula C7H5ClINO B13338627 2-Chloro-4-iodobenzamide

2-Chloro-4-iodobenzamide

Cat. No.: B13338627
M. Wt: 281.48 g/mol
InChI Key: FDGVDVCZVNCPJN-UHFFFAOYSA-N
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Description

2-Chloro-4-iodobenzamide is an organic compound with the molecular formula C7H5ClINO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 4 positions, respectively

Preparation Methods

The synthesis of 2-Chloro-4-iodobenzamide typically involves multi-step organic reactions. One common method includes the halogenation of benzamide derivatives. For instance, starting with 2-chlorobenzamide, iodination can be achieved using iodine and an oxidizing agent like potassium iodate under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to ensure complete substitution .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Chloro-4-iodobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-4-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodobenzamide depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity. The chlorine and iodine atoms can form strong interactions with active sites of enzymes, leading to inhibition. This makes it a valuable tool in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4-iodobenzamide include other halogenated benzamides such as:

    2-Chloro-5-iodobenzamide: Similar in structure but with the iodine atom at the 5 position.

    2-Chloro-6-iodobenzamide: Another isomer with the iodine atom at the 6 position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C7H5ClINO

Molecular Weight

281.48 g/mol

IUPAC Name

2-chloro-4-iodobenzamide

InChI

InChI=1S/C7H5ClINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)

InChI Key

FDGVDVCZVNCPJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C(=O)N

Origin of Product

United States

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